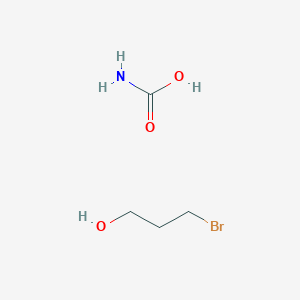
Carbamic acid--3-bromopropan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid–3-bromopropan-1-ol (1/1) is a compound that combines carbamic acid and 3-bromopropan-1-ol Carbamic acid is an organic compound with the formula NH2COOH, while 3-bromopropan-1-ol is a brominated alcohol with the formula C3H7BrO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–3-bromopropan-1-ol typically involves the reaction of carbamic acid with 3-bromopropan-1-ol under controlled conditions. One common method is to react carbamic acid with 3-bromopropan-1-ol in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of carbamic acid–3-bromopropan-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid–3-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The brominated alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: 3-bromo-1-propanal or 3-bromo-1-propanoic acid.
Reduction: 3-aminopropanol or 1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid–3-bromopropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid–3-bromopropan-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbamic acid moiety can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine.
3-Iodopropan-1-ol: Similar structure but with an iodine atom instead of bromine.
3-Fluoropropan-1-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Carbamic acid–3-bromopropan-1-ol is unique due to the presence of both carbamic acid and brominated alcohol functional groups. This combination allows for a wide range of chemical reactivity and potential applications in various fields. The bromine atom provides a site for nucleophilic substitution, while the carbamic acid moiety can interact with biological molecules, making it a versatile compound for research and industrial use.
Properties
CAS No. |
674290-93-8 |
|---|---|
Molecular Formula |
C4H10BrNO3 |
Molecular Weight |
200.03 g/mol |
IUPAC Name |
3-bromopropan-1-ol;carbamic acid |
InChI |
InChI=1S/C3H7BrO.CH3NO2/c4-2-1-3-5;2-1(3)4/h5H,1-3H2;2H2,(H,3,4) |
InChI Key |
AGOQLZQROQDWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)CBr.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















